Bttaa

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Méthodes De Préparation

Voies de synthèse et conditions de réaction

Le BTTAA est synthétisé par une série de réactions chimiques impliquant la formation d'hétérocycles triazoles et l'incorporation de groupes tert-butyle. La voie de synthèse détaillée implique la réaction de molécules fonctionnalisées par des azides avec des molécules fonctionnalisées par des alcynes en présence de catalyseurs au cuivre(I) .

Méthodes de production industrielle

La production industrielle de this compound implique une synthèse à grande échelle utilisant des conditions de réaction optimisées pour garantir un rendement et une pureté élevés. Le composé est généralement produit sous forme solide et stocké à basse température pour maintenir sa stabilité .

Analyse Des Réactions Chimiques

Types de réactions

Le BTTAA subit principalement des réactions de cycloaddition azide-alcyne catalysées par le cuivre(I) (CuAAC). Ce type de réaction est très spécifique et efficace, conduisant à la formation de liaisons triazoles stables .

Réactifs et conditions courants

Les réactifs courants utilisés dans les réactions CuAAC avec le this compound comprennent le sulfate de cuivre(II) (CuSO4) comme source de cuivre, l'ascorbate de sodium comme agent réducteur et un tampon phosphate pour maintenir le pH de la réaction. La réaction est généralement réalisée à température ambiante .

Principaux produits

Les principaux produits formés à partir des réactions CuAAC impliquant le this compound sont des conjugués liés au triazole. Ces produits sont très stables et peuvent être utilisés pour diverses applications de bioconjugaison .

Applications de la recherche scientifique

Le this compound a une large gamme d'applications dans la recherche scientifique, notamment dans les domaines de la chimie, de la biologie et de la médecine. Voici quelques-unes de ses applications clés :

Développement de médicaments : Le composé est utilisé dans la synthèse de conjugués médicamenteux, permettant une administration ciblée d'agents thérapeutiques.

Science des matériaux : Le this compound est utilisé dans le développement de matériaux avancés avec des propriétés spécifiques, telles qu'une conductivité accrue ou une biocompatibilité.

Mécanisme d'action

Le this compound fonctionne en stabilisant les ions cuivre(I) lors des réactions CuAAC. Cette stabilisation est obtenue par la formation d'un complexe entre le this compound et le cuivre(I), ce qui empêche l'oxydation du cuivre(I) en cuivre(II). Les ions cuivre(I) stabilisés catalysent ensuite la réaction de cycloaddition entre les azides et les alcynes, conduisant à la formation de liaisons triazoles .

Applications De Recherche Scientifique

BTTAA has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its key applications include:

Bioconjugation: This compound is used to label biomolecules with fluorescent dyes or other tags, enabling the study of biological processes at the molecular level.

Drug Development: The compound is used in the synthesis of drug conjugates, allowing for targeted delivery of therapeutic agents.

Material Science: This compound is employed in the development of advanced materials with specific properties, such as enhanced conductivity or biocompatibility.

Mécanisme D'action

BTTAA functions by stabilizing copper(I) ions during CuAAC reactions. This stabilization is achieved through the formation of a complex between this compound and copper(I), which prevents the oxidation of copper(I) to copper(II). The stabilized copper(I) ions then catalyze the cycloaddition reaction between azides and alkynes, resulting in the formation of triazole linkages .

Comparaison Avec Des Composés Similaires

Le BTTAA est souvent comparé à d'autres ligands stabilisateurs du cuivre(I) tels que la tris(3-hydroxypropyltriazolylméthyl)amine (THPTA) et la tris(benzyltriazolylméthyl)amine (TBTA). Si tous ces ligands sont efficaces dans les réactions CuAAC, le this compound offre plusieurs avantages :

Solubilité dans l'eau : Contrairement au TBTA, le this compound est soluble dans l'eau, ce qui le rend plus adapté aux applications biologiques.

Efficacité réactionnelle plus élevée : Le this compound offre une augmentation de la vitesse plus importante que le THPTA et le TBTA, conduisant à des réactions plus rapides et plus efficaces.

Cytotoxicité plus faible : Le this compound minimise les perturbations de l'état physiologique des cellules, réduisant la cytotoxicité et le rendant plus biocompatible.

Des composés similaires comprennent :

- Tris(3-hydroxypropyltriazolylméthyl)amine (THPTA)

- Tris(benzyltriazolylméthyl)amine (TBTA)

- Bis(benzyltriazolylméthyl)amine (BBTA)

Activité Biologique

BTTAA (Bis(1,2,3-triazol-4-yl)amine) is a water-soluble ligand that has garnered significant attention for its role in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. This compound is particularly valued for its ability to enhance bioconjugation processes in biological systems, making it a critical tool in chemical biology and biochemistry. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Overview of this compound

This compound is recognized for its high reactivity and selectivity in facilitating CuAAC reactions. These reactions are pivotal in bioconjugation techniques, which allow for the labeling and modification of biomolecules. The compound's structure enables it to stabilize copper(I) ions, thus preventing their oxidation and enhancing their catalytic efficiency in various biological contexts.

This compound enhances the efficiency of CuAAC by stabilizing Cu(I) ions, which are crucial for the reaction between azides and alkynes. The ligand's coordination with copper reduces toxicity while maintaining reaction rates that are significantly higher than those achieved with other ligands such as THPTA and TBTA. Research indicates that this compound-Cu(I) complexes yield stronger signals in fluorescence assays compared to other catalysts, indicating superior performance in labeling applications .

Comparative Reactivity

The following table summarizes the comparative reactivity of this compound with other ligands in CuAAC reactions:

| Ligand | Signal Strength (Relative to this compound) | Toxicity Level (Cell Proliferation Assay) |

|---|---|---|

| This compound | 1.0 (highest) | Low |

| BTTES | 0.77 | Moderate |

| THPTA | 0.42 | High |

| TBTA | 0.17 | Very High (significant cell lysis observed) |

Case Studies

Case Study 1: Cellular Labeling Efficacy

In a study involving Jurkat cells, this compound-Cu(I) was used to bioconjugate a biotin affinity probe to azide-tagged sialyl glycoproteins. The results demonstrated that this compound-mediated reactions provided a labeling signal that was 3 to 4 times stronger than those mediated by BTTES-Cu(I). Additionally, minimal background labeling was observed, confirming the specificity of this compound in complex biological systems .

Case Study 2: In Vivo Applications

Zebrafish embryos were utilized to assess the efficacy of this compound in living organisms. After treatment with this compound-Cu(I), significant labeling of membrane-associated azides was achieved without any developmental defects over a five-day observation period. This study highlighted this compound's biocompatibility and its potential for use in live imaging applications .

Toxicity Assessments

Toxicity assessments were conducted using proliferation assays on bacterial cells treated with various Cu(I) complexes. Results indicated that while uncoordinated Cu(I) inhibited growth significantly, the presence of this compound mitigated this toxicity effectively. Specifically, bacterial strains lacking copper homeostatic systems showed restored growth when treated with this compound-Cu(I), underscoring its protective role against copper-induced cellular damage .

Propriétés

IUPAC Name |

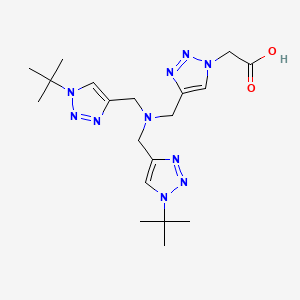

2-[4-[[bis[(1-tert-butyltriazol-4-yl)methyl]amino]methyl]triazol-1-yl]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H30N10O2/c1-18(2,3)28-11-15(21-24-28)8-26(7-14-10-27(23-20-14)13-17(30)31)9-16-12-29(25-22-16)19(4,5)6/h10-12H,7-9,13H2,1-6H3,(H,30,31) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGQYHUDOWOGSQI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N1C=C(N=N1)CN(CC2=CN(N=N2)CC(=O)O)CC3=CN(N=N3)C(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H30N10O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is the role of BTTAA in copper-catalyzed bioorthogonal reactions, and how does it contribute to reaction efficiency?

A1: this compound acts as a stabilizing ligand for copper(I) ions in reactions like the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) [, ]. This type of reaction, also known as "click chemistry," is highly valuable for its biocompatibility and efficiency in conjugating molecules. This compound enhances the reaction by:

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.